Magnesium sulfide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of magnesium sulfide involves various techniques aimed at optimizing its structure for enhanced performance. For instance, controlled-size hollow MgS nanocrystals distributed on graphene were fabricated through a metal hydride framework (MHF) strategy, showcasing improved lithium storage capabilities due to its hollow structure and robust nanoarchitecture (Zhang et al., 2018). Similarly, mechanochemical synthesis has been employed to create new binary sodium magnesium sulfides, indicating the diversity of approaches in MgS synthesis (Haas et al., 1996).

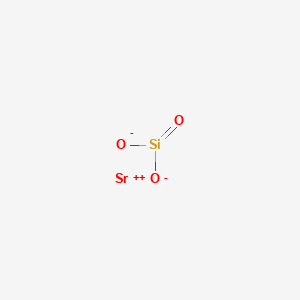

Molecular Structure Analysis

This compound exists in several crystalline forms, including rocksalt, zincblende, and wurtzite structures. The diversity in crystal structure impacts its electronic and mechanical properties, with phases like rocksalt and zincblende showing indirect and direct band gap materials, respectively (Wu et al., 2014). Such variations are crucial for its application in semiconductor and battery technologies.

Chemical Reactions and Properties

This compound participates in various chemical reactions, especially in the context of battery chemistries. For example, in magnesium-sulfur batteries, MgS undergoes electrochemical conversion with sulfur, displaying two well-defined plateaus corresponding to sulfur-polysulfides and polysulfides-MgS equilibrium (Robba et al., 2017). These reactions are pivotal for the energy storage process in Mg-S batteries.

Physical Properties Analysis

The physical properties of this compound, such as its high theoretical capacity and low potential, make it a promising candidate for energy storage applications. Its structural integrity and stability under high current densities highlight its potential for long-term cycling in batteries (Zhang et al., 2018).

Chemical Properties Analysis

This compound's chemical properties, including its reactivity with sulfur and ability to form various crystalline phases, are fundamental to its application in rechargeable batteries. The interaction of MgS with electrolytes and its transformation during battery operation are crucial for the development of Mg-S batteries with high energy density and stability (Kim et al., 2011).

Wissenschaftliche Forschungsanwendungen

Energy Storage Applications:

- MgS is a potential conversion/alloy-type electrode material for lithium-ion batteries, offering low potential, high theoretical capacity, and abundant magnesium resource. Controlled-size hollow MgS nanocrystals on graphene have demonstrated enhanced capacity and long-term cycle stability for lithium storage (Zhang et al., 2018).

- In rechargeable magnesium batteries, cobalt sulfide (CoS) as a cathode-active material shows promise, and research on MgS in this context could be beneficial (He et al., 2015).

- Magnesium electrolytes compatible with a sulfur cathode show potential in magnesium metal rechargeable batteries (Kim et al., 2011).

- Flower-like MgS with nanostructures has been explored as a new cathode-active material for rechargeable magnesium batteries (He et al., 2015).

Environmental and Industrial Applications:

- MgS is used in the removal of hydrogen sulfide, with applications in polluted water and industrial wastewater treatment, corrosion protection for sewer pipelines, and odor removal (Guo, 2011).

- It plays a role in improving water quality for aquaculture farms and in red tide prevention and control (Guo, 2011).

Material Science and Chemistry:

- MgS phosphors are used in radiation dosimetry as optically stimulated luminescence and thermoluminescence dosimeters, and in radiography as infrared sensors (Singh & Vij, 1994).

- Metal sulfides, including MgS, have high electrochemical activities, making them significant in low-cost and environmentally friendly energy storage/conversion systems (Liu et al., 2016).

Biological and Medical Applications:

- Magnesium hydride-mediated sustainable hydrogen supply using MgS prolongs the vase life of cut carnation flowers, indicating potential agricultural applications (Li et al., 2020).

- The therapeutic use of magnesium, including magnesium sulfate, in coagulation has been studied, with implications in medical treatments (Ames et al., 1999).

Wirkmechanismus

Target of Action

Magnesium sulfide (MgS) is an inorganic compound that primarily targets myometrial muscle cells . It is also known to interact with oxygen and water .

Mode of Action

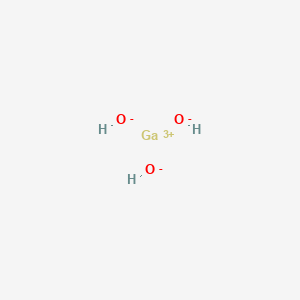

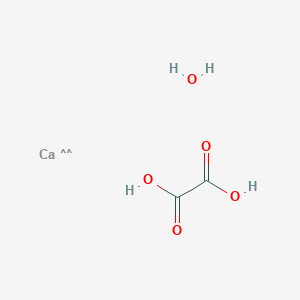

This compound’s interaction with its targets results in significant changes. When it interacts with myometrial muscle cells, it causes direct inhibition of action potentials . This interaction results in the uncoupling of excitation and contraction, which decreases the frequency and force of contractions . When MgS reacts with oxygen, it forms the corresponding sulfate, magnesium sulfate . When MgS reacts with water, it gives hydrogen sulfide and magnesium hydroxide .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the dissolution of metal sulfides. This dissolution occurs via two chemical pathways, either the thiosulfate or the polysulfide pathway . These pathways are determined by the metal sulfides’ mineralogy and their acid solubility .

Pharmacokinetics

For magnesium sulfate, another compound of magnesium, it is known that absorption is slow and poor when taken orally . The distribution is primarily in the bone (50% to 60%) and extracellular fluid (1% to 2%) . Excretion occurs through the urine (as magnesium) and feces (as unabsorbed drug) .

Result of Action

The result of this compound’s action is multifaceted. In the context of myometrial muscle cells, the uncoupling of excitation and contraction leads to a decrease in the frequency and force of contractions . When MgS reacts with oxygen and water, it forms magnesium sulfate, hydrogen sulfide, and magnesium hydroxide . These reactions can have various implications depending on the context in which they occur.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in the context of magnesium-sulfide batteries, the performance of nanoscale (MgS)n clusters is much better than that of bulk-sized MgS . Additionally, the transformation of magnesium polysulfide to the final product MgS can be delayed in the environment of C3H6O (ε = 20.7), which is conducive to improving the performance of Mg–S batteries .

Safety and Hazards

Magnesium Sulfide may catch fire if large quantities are self-heated. It is acutely toxic when swallowed or brought in contact with skin and eyes leading to eye damage. It is corrosive and very harmful to aquatic life .

Relevant Papers The paper titled “First-principles investigation on multi-magnesium sulfide and this compound clusters in magnesium-sulfide batteries” discusses the abundance of magnesium and sulfur and their low cost, making the development of magnesium sulfur batteries very promising . Another paper titled “Magnesium-sulfur battery: its beginning and recent progress” highlights the recent progress achieved in Mg electrolytes and Mg-S batteries .

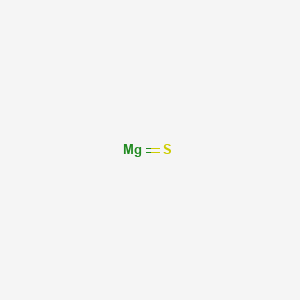

Eigenschaften

IUPAC Name |

sulfanylidenemagnesium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMDQFHZIWNYSMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Mg]=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgS | |

| Record name | magnesium sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065179 | |

| Record name | Magnesium sulfide (MgS) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder with an odor like rotten eggs; [Alfa Aesar MSDS] | |

| Record name | Magnesium sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15340 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

12032-36-9 | |

| Record name | Magnesium sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12032-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium sulfide (MgS) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium sulfide (MgS) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.